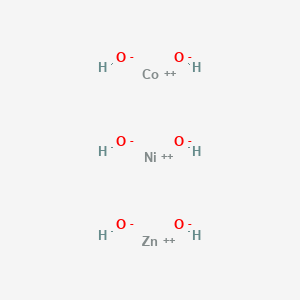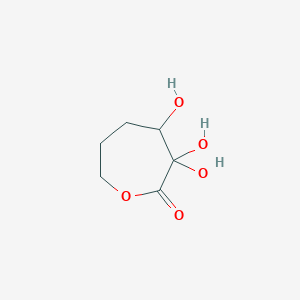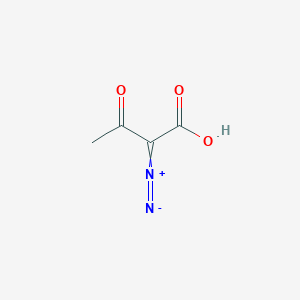![molecular formula C11H13Cl B14262926 [1-(2-Chloroethyl)cyclopropyl]benzene CAS No. 189098-52-0](/img/structure/B14262926.png)
[1-(2-Chloroethyl)cyclopropyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Chloroethyl)cyclopropyl]benzene: is an organic compound that features a benzene ring substituted with a cyclopropyl group and a 2-chloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloroethyl)cyclopropyl]benzene typically involves the reaction of cyclopropylbenzene with 2-chloroethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Analyse Chemischer Reaktionen
Types of Reactions: [1-(2-Chloroethyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group, resulting in the formation of [1-(2-Ethyl)cyclopropyl]benzene.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of cyclopropylbenzene alcohols or ketones.
Reduction: Formation of [1-(2-Ethyl)cyclopropyl]benzene.
Substitution: Formation of various substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1-(2-Chloroethyl)cyclopropyl]benzene is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine: In biological research, this compound may be used to study the effects of cyclopropyl and chloroethyl groups on biological systems. It can serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Industry: The compound finds applications in the development of specialty chemicals and materials. Its reactivity and structural properties make it suitable for use in the synthesis of polymers, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of [1-(2-Chloroethyl)cyclopropyl]benzene involves its interaction with molecular targets through its functional groups. The chloroethyl group can undergo nucleophilic substitution reactions, while the cyclopropyl group can participate in ring-opening reactions under certain conditions. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
[1-(2-Bromoethyl)cyclopropyl]benzene: Similar structure with a bromoethyl group instead of a chloroethyl group.
[1-(2-Hydroxyethyl)cyclopropyl]benzene: Contains a hydroxyethyl group, leading to different reactivity and applications.
[1-(2-Methoxyethyl)cyclopropyl]benzene:
Uniqueness: [1-(2-Chloroethyl)cyclopropyl]benzene is unique due to the presence of the chloroethyl group, which imparts distinct reactivity compared to its analogs. The combination of the cyclopropyl and chloroethyl groups provides a versatile platform for exploring various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
189098-52-0 |
|---|---|
Molekularformel |
C11H13Cl |
Molekulargewicht |
180.67 g/mol |
IUPAC-Name |
[1-(2-chloroethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C11H13Cl/c12-9-8-11(6-7-11)10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI-Schlüssel |
OZEVKPZNNNQIJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCCl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)



![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)

![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)

![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)

![2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine](/img/structure/B14262919.png)
